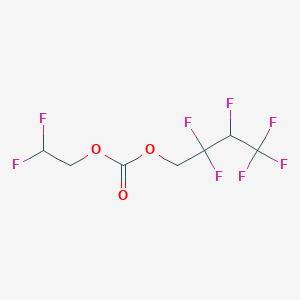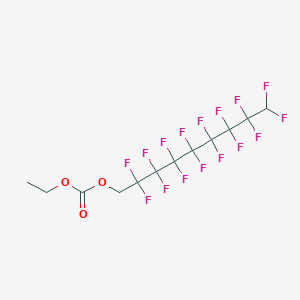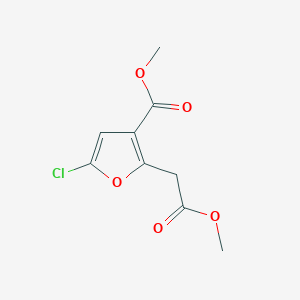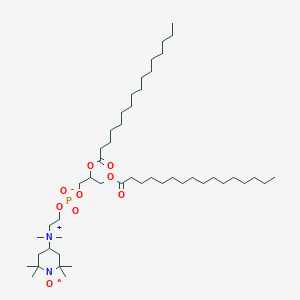
1-(3-Bromophenyl)azetidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)azetidine-3-carbonitrile is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromophenyl group attached to the azetidine ring and a nitrile group at the third position of the ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)azetidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. . This reaction is photochemically driven and results in the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)azetidine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted azetidines can be formed.
Reduction Products: Amines or amides can be obtained from the reduction of the nitrile group.
Oxidation Products: Carboxylic acids or their derivatives can be formed from the oxidation of the nitrile group.
Scientific Research Applications
1-(3-Bromophenyl)azetidine-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)azetidine-3-carbonitrile involves its interaction with molecular targets through its functional groups. The bromophenyl group can engage in π-π interactions, while the nitrile group can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carbonitrile: Lacks the bromophenyl group, resulting in different reactivity and applications.
3-(2-Bromophenyl)azetidine: Similar structure but without the nitrile group, leading to different chemical properties and uses.
Uniqueness
Its combination of functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
1-(3-bromophenyl)azetidine-3-carbonitrile |
InChI |
InChI=1S/C10H9BrN2/c11-9-2-1-3-10(4-9)13-6-8(5-12)7-13/h1-4,8H,6-7H2 |
InChI Key |
RTGSGNNGUIOWCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC(=CC=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


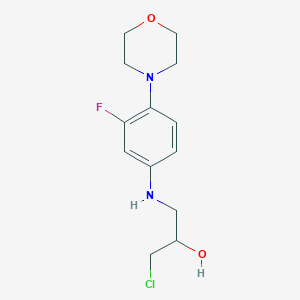
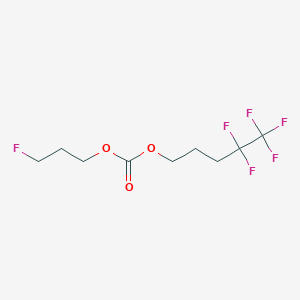
![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)

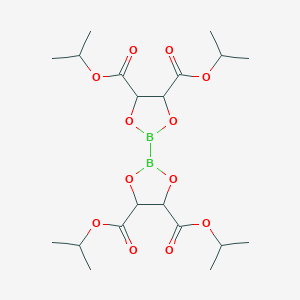
![(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12089305.png)

